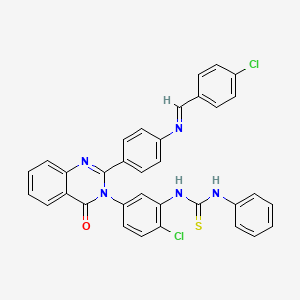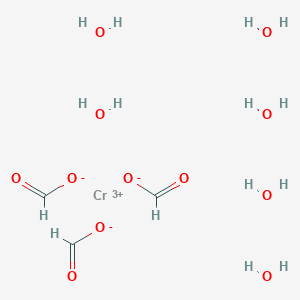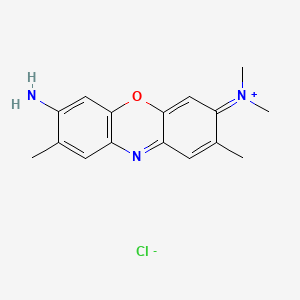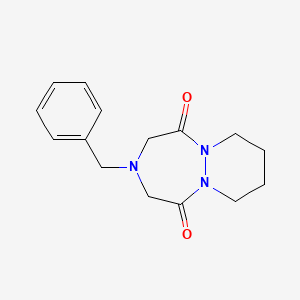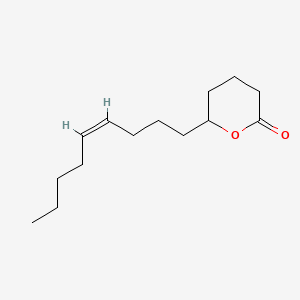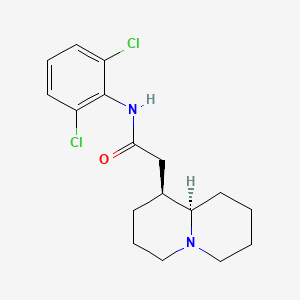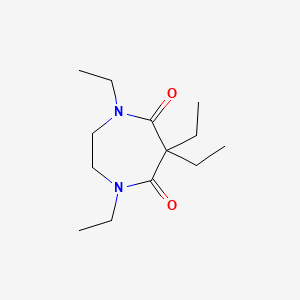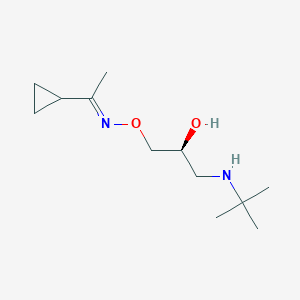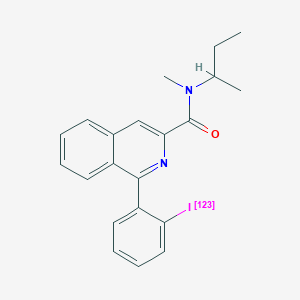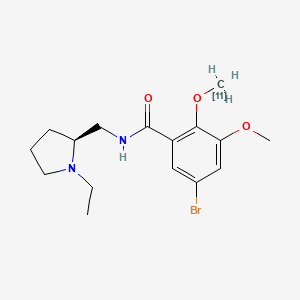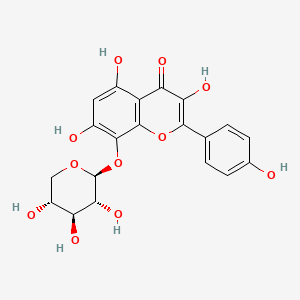![molecular formula C40H75NO9 B12735635 (2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Soya-cerebroside II is a glucosylceramide isolated from soybeans. It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cellular processes. The basic structure of soya-cerebroside II includes (2R)-hydroxy fatty acids, which are identical to those found in neural glucosylceramides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Soya-cerebroside II can be synthesized through a series of chemical reactions involving glucosylation and ceramide formation. The synthesis involves the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of soya-cerebroside II involves the extraction of glucosylceramides from soybeans. The process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Soya-cerebroside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of soya-cerebroside II, which have different biological activities and properties .
Scientific Research Applications
Soya-cerebroside II has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of glucosylceramides.
Biology: It is used to investigate the role of sphingolipids in cellular processes such as cell signaling and membrane structure.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders due to its ability to modulate cellular functions.
Industry: It is used in the development of cosmetics and skincare products due to its moisturizing and protective properties
Mechanism of Action
Soya-cerebroside II exerts its effects through several mechanisms:
Calcium Binding: It acts as a calcium ionophore, binding and transporting calcium ions across cell membranes.
Signal Transduction: It modulates various signaling pathways, including the PI3K/Akt and Raf/MEK pathways, which are involved in cell proliferation and survival.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory cytokines and chemokines, reducing inflammation and preventing tissue damage.
Comparison with Similar Compounds
Soya-cerebroside II is structurally similar to other glucosylceramides, such as:
Soya-cerebroside I: Another glucosylceramide isolated from soybeans, with similar biological activities.
Neural Glucosylceramide: Found in neural tissues, with similar calcium-binding and signaling properties.
Uniqueness: Soya-cerebroside II is unique due to its specific stereochemistry and its ability to modulate calcium homeostasis and signaling pathways, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C40H75NO9 |
|---|---|
Molecular Weight |
714.0 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32?,33-,34-,35-,36-,37+,38-,40+/m1/s1 |
InChI Key |
HOMYIYLRRDTKAA-RZGXGQPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




